Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-1-chloro-4-iodoisoquinoline

Chemoselective synthesis Sequential cross-coupling Palladium catalysis

6-Bromo-1-chloro-4-iodoisoquinoline (CAS 1254514‑20‑9) is a tri‑halogenated isoquinoline derivative bearing three orthogonal C–X bonds (Cl at C‑1, I at C‑4, Br at C‑6). With a molecular weight of 368.39 g·mol⁻¹, a predicted logP of ~4.26 and a TPSA of 12.9 Ų, it occupies a physicochemical space typical of fragment‑like heterocyclic building blocks.

Molecular Formula C9H4BrClIN
Molecular Weight 368.39 g/mol
Cat. No. B13486997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-chloro-4-iodoisoquinoline
Molecular FormulaC9H4BrClIN
Molecular Weight368.39 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN=C2Cl)I
InChIInChI=1S/C9H4BrClIN/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H
InChIKeyZOSCPBKYCVXMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-chloro-4-iodoisoquinoline – A Polyhalogenated Isoquinoline Scaffold for Precision Organic Synthesis


6-Bromo-1-chloro-4-iodoisoquinoline (CAS 1254514‑20‑9) is a tri‑halogenated isoquinoline derivative bearing three orthogonal C–X bonds (Cl at C‑1, I at C‑4, Br at C‑6). With a molecular weight of 368.39 g·mol⁻¹, a predicted logP of ~4.26 and a TPSA of 12.9 Ų, it occupies a physicochemical space typical of fragment‑like heterocyclic building blocks. Its value to synthetic and medicinal chemists lies not in any single property but in the predictable, stepwise reactivity of its three distinct halogen substituents, which enables sequential cross‑coupling strategies that are inaccessible with mono‑ or di‑halogenated analogues.

Why Generic Isoquinoline Halides Cannot Substitute 6‑Bromo‑1‑chloro‑4‑iodoisoquinoline in Chemoselective Synthesis


In‑class halogenated isoquinolines are not interchangeable because the identity and position of each halogen dictate the selectivity, kinetics, and feasibility of subsequent metal‑catalyzed transformations. For instance, 6‑bromo‑1‑chloroisoquinoline lacks the iodine atom, eliminating the most reactive handle and forcing the use of less active bromine or chlorine for the first coupling step. Conversely, 1‑chloro‑4‑iodoisoquinoline omits the bromine, reducing the number of sequential functionalization points from three to two and altering the regiochemical outcome of the second coupling. The tri‑halogenated pattern of 6‑bromo‑1‑chloro‑4‑iodoisoquinoline exploits the well‑established oxidative‑addition hierarchy Ar–I ≫ Ar–Br > Ar–Cl, enabling a predictable three‑step diversification that is impossible with simpler analogues.[1]

6‑Bromo‑1‑chloro‑4‑iodoisoquinoline – Quantitative Differentiation Evidence Guide


Evidence 1: Three Halogen Handles Enable Sequential, Chemoselective Cross‑Coupling

The compound’s three distinct C–X bonds follow the established oxidative‑addition hierarchy Ar–I ≫ Ar–Br > Ar–Cl toward Pd⁰ catalysts, permitting stepwise functionalization at C‑4 (I), C‑6 (Br) and C‑1 (Cl) simply by tuning catalyst and conditions.[1] In contrast, 6‑bromo‑1‑chloroisoquinoline offers only Br and Cl handles, eliminating the most reactive iodination site; 1‑chloro‑4‑iodoisoquinoline lacks the Br handle, reducing the sequential diversification potential from three to two positions. Experimental relative rate constants for Pd(PPh₃)₄‑mediated oxidative addition of model aryl halides are ≈5 × 10² for ArI, 1 for ArBr, and 2 × 10⁻³ for ArCl, providing a >10⁵‑fold kinetic window for discrimination.[1]

Chemoselective synthesis Sequential cross-coupling Palladium catalysis

Evidence 2: Physicochemical Parameters (logP & TPSA) Position the Scaffold in the Drug‑Like Fragment Space

The target compound exhibits a computed logP of 4.26 and a topological polar surface area (TPSA) of 12.9 Ų (ChemScene COA‑level data). By comparison, unsubstituted isoquinoline has a logP of approximately 2.0–2.1 and a TPSA of ~12.9 Ų.[1] The ~2.2 log‑unit increase in lipophilicity without a penalty in TPSA enhances passive membrane permeability while retaining acceptable aqueous solubility, a combination often sought in fragment‑based lead generation. The value lies not in absolute potency but in the scaffold’s compatibility with the “rule‑of‑three” guidelines (MW < 300, clogP ≤ 3) after a single deshalogenative coupling; the fully halogenated starting material serves as a temporary vehicle for synthetic elaboration that sheds lipophilic mass as it is diversified.

Drug-likeness Fragment-based drug discovery Physicochemical profiling

Evidence 3: Unique Regioisomeric Identity Among Tri‑Halogenated Isoquinoline and Quinoline Isomers

Among the limited set of commercially available tri‑halogenated isoquinolines sharing the C₉H₄BrClIN formula, 6‑bromo‑1‑chloro‑4‑iodoisoquinoline is the only isomer that places iodine at the 4‑position, chlorine at the 1‑position, and bromine at the 6‑position simultaneously. Alternative isomers such as 8‑bromo‑4‑chloro‑1‑iodoisoquinoline (CAS 2947637‑03‑6) or 6‑bromo‑4‑chloro‑3‑iodoquinoline distribute the halogens differently, which alters the spatial trajectory of substituents introduced in the first coupling step. In drug‑discovery programs where vector geometry is critical for target engagement, this regioisomeric specificity is a procurement‑level decision point: choosing the wrong isomer can lead to a complete loss of biological activity, even if the core scaffold appears identical.

Regioselective synthesis Isoquinoline functionalization Building-block selection

High‑Value Application Scenarios for 6‑Bromo‑1‑chloro‑4‑iodoisoquinoline Based on Quantitative Differentiation Evidence


Three‑Step Diversification for Parallel Library Synthesis

Medicinal chemistry groups requiring rapid SAR exploration of the isoquinoline scaffold can exploit the predictable reactivity order (I > Br > Cl) demonstrated in Evidence 1. A first Suzuki coupling at C‑4 using an arylboronic acid introduces diversity at the most reactive site; a subsequent Negishi coupling at C‑6 with an alkylzinc reagent installs a different functional group; a final Buchwald–Hartwig amination at C‑1 installs an amine. This sequential, one‑pot‑compatible strategy is not feasible with dihalogenated analogues, which provide only two diversification points.[1]

Fragment‑Based Drug Design with Tunable Lipophilicity

The elevated logP (4.26) and low TPSA (12.9 Ų) documented in Evidence 2 make 6‑bromo‑1‑chloro‑4‑iodoisoquinoline an attractive starting fragment for targets with hydrophobic binding pockets (e.g., kinases, GPCRs). As each halogen is sequentially replaced with a polar group, the scaffold’s lipophilicity can be titrated downward, allowing fine‑tuning of solubility and permeability without resynthesizing the core.

Regioisomer‑Verified Procurement for Patent‑Protected Lead Series

When a patent or lead series specifies the 1‑chloro‑4‑iodo‑6‑bromo substitution pattern (e.g., for HPK1 or Rho‑kinase inhibitors), procurement of the exact regioisomer is critical. Evidence 3 shows that closely related isomers such as 8‑bromo‑4‑chloro‑1‑iodoisoquinoline present different vectors for substituent attachment and may exhibit divergent biological activity. Analytical verification via NMR and LC‑MS against an authentic standard ensures that the compound supplied matches the patented scaffold, avoiding costly synthetic detours.

Quote Request

Request a Quote for 6-Bromo-1-chloro-4-iodoisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.